molecular formula C11H16BrNO B13554530 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

4-(5-Bromo-2-methoxyphenyl)butan-2-amine

Cat. No.: B13554530
M. Wt: 258.15 g/mol
InChI Key: OGXYBDFAUTURMV-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)butan-2-amine is an organic compound that features a brominated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine typically involves the bromination of 2-methoxyphenyl derivatives followed by amination. One common method is the bromination of 2-methoxyphenylbutan-2-one using bromine in the presence of a catalyst, followed by reduction and amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amine group play crucial roles in binding to these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
  • 4-(2-Methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(5-Bromo-2-methoxyphenyl)butan-2-amine is unique due to its specific combination of a brominated aromatic ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)butan-2-amine

InChI

InChI=1S/C11H16BrNO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8H,3-4,13H2,1-2H3

InChI Key

OGXYBDFAUTURMV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)Br)OC)N

Origin of Product

United States

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